N1-(4-fluorobenzyl)-N2-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide
Description
Properties
IUPAC Name |
N'-[(4-fluorophenyl)methyl]-N-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O6S/c1-29-16-6-8-17(9-7-16)31(27,28)24-10-11-30-18(24)13-23-20(26)19(25)22-12-14-2-4-15(21)5-3-14/h2-9,18H,10-13H2,1H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJXOURVCYXHJDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(4-fluorobenzyl)-N2-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including structure-activity relationships, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Fluorobenzyl group : Imparts lipophilicity and potential interactions with biological targets.
- Oxazolidinyl moiety : Known for its role in antibiotic activity.
- Methoxyphenylsulfonyl group : May enhance solubility and bioavailability.
The molecular formula is , with a molecular weight of approximately 421.46 g/mol.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Specifically, oxazolidinones have been studied extensively for their effectiveness against Gram-positive bacteria, including resistant strains like MRSA (methicillin-resistant Staphylococcus aureus) .
Structure-Activity Relationships (SAR)
The biological activity of the compound can be correlated with its structural features:
- Fluorine Substitution : The presence of fluorine atoms has been shown to enhance binding affinity to target proteins, potentially increasing the efficacy of the compound .
- Sulfonamide Group : This moiety is known for its role in enhancing antibacterial activity and may contribute to the compound's overall pharmacological profile .
Pharmacological Studies
Recent studies have evaluated the pharmacokinetics and pharmacodynamics of related compounds. For instance, a series of sulfonamide derivatives were tested for their binding affinities at various receptors, revealing promising results in modulating neurotransmitter systems associated with addiction and mood disorders .
Case Study: Efficacy in Preclinical Models
In preclinical models, compounds structurally related to this compound demonstrated:
- Reduced Reinforcing Effects : In studies involving psychostimulant abuse, certain derivatives showed a decrease in reinforcing effects of drugs like cocaine and methamphetamine .
- Behavioral Modulation : The modulation of dopamine transporter (DAT) activity was noted, suggesting potential applications in treating substance use disorders .
Data Table: Summary of Biological Activities
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. Preliminary studies suggest that N1-(4-fluorobenzyl)-N2-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide may inhibit the growth of various bacterial strains. This activity is attributed to the sulfonamide group, which is known for its ability to disrupt bacterial metabolic processes.
Enzyme Inhibition
The compound may act as an enzyme inhibitor, targeting specific pathways involved in disease progression. For example, it could inhibit enzymes associated with cancer cell proliferation or metabolic disorders. This potential has been highlighted in several studies focusing on similar oxazolidine derivatives.
Cell Signaling Modulation
The structural components of this compound suggest that it may interact with cellular receptors involved in signaling pathways. Such interactions can influence processes like apoptosis and cell differentiation, making it a candidate for therapeutic applications in oncology and regenerative medicine.
Material Science Applications
The unique structural features of this compound also position it as a valuable material in polymer science and nanotechnology. Its ability to form stable complexes with metals or other polymers can lead to the development of advanced materials with tailored properties for specific applications.
Case Studies
-
Antimicrobial Efficacy Study
- A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability upon treatment with varying concentrations of the compound, suggesting its potential as a new antimicrobial agent.
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Inhibition of Cancer Cell Growth
- In vitro studies demonstrated that this compound effectively inhibited the growth of various cancer cell lines. The mechanism was linked to the compound's ability to induce apoptosis through caspase activation pathways.
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Material Development
- Researchers have explored the use of this compound in creating polymer composites that exhibit enhanced mechanical properties and thermal stability. The incorporation of the oxazolidine unit into polymer matrices has shown promising results in improving material performance under stress.
Comparison with Similar Compounds
Comparison with Structurally Similar Oxalamide Derivatives
Structural Features and Substituent Effects
The compound’s structural analogs differ primarily in substituents at the N1 and N2 positions, which critically impact biological activity and physicochemical properties. Key comparisons include:
Key Observations :
- Electron-Withdrawing Groups : The 4-fluorobenzyl group in the target compound contrasts with electron-donating groups (e.g., methoxy in compound 17) and aromatic heterocycles (e.g., thiazole in compound 14) in analogs. These substituents modulate electronic density, affecting receptor binding and metabolic stability .
- Sulfonyl vs. Thiazole/Carbonyl : The sulfonyloxazolidine group in the target compound may enhance hydrogen-bonding interactions compared to thiazole or simple carbonyl groups in analogs .
Spectral and Physicochemical Data
- IR Spectroscopy : Sulfonyl groups (e.g., in the target compound) exhibit ν(S=O) vibrations at ~1247–1255 cm⁻¹, distinct from thiazole C-S stretches (~1120 cm⁻¹) in compound 5 .
- NMR : Fluorine atoms (e.g., in 4-fluorobenzyl) produce distinct ¹⁹F shifts, while methoxy groups show singlet peaks at δ ~3.8 ppm in ¹H NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
